molecular formula C15H11FN2O2 B11848974 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide CAS No. 518059-66-0

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

Cat. No.: B11848974
CAS No.: 518059-66-0
M. Wt: 270.26 g/mol
InChI Key: FZKKPSDESKIZOX-UHFFFAOYSA-N
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Description

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide (CAS 518059-66-0) is a synthetic indole-2-carboxamide derivative of interest in several areas of pharmacological research. The indole-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse biological potential . Pre-clinical studies on structurally related N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have demonstrated significant lipid-lowering activity in experimental models of hyperlipidemia. Specifically, certain analogs have been shown to potently reduce elevated plasma triglyceride levels and increase high-density lipoprotein (HDL)-cholesterol, suggesting potential value in research related to cardioprotection and atherosclerosis . Furthermore, this class of compounds shares a core structural motif with known allosteric modulators of the cannabinoid CB1 receptor . Research into these analogs indicates their potential as valuable tools for investigating the endocannabinoid system, which plays a key role in a wide range of physiological processes including neurological and metabolic functions . The compound's structure, featuring a 5-fluoroindole group linked to a 3-hydroxyphenyl ring via a carboxamide bridge, provides a key framework for structure-activity relationship (SAR) studies aimed at optimizing biological activity and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

518059-66-0

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H11FN2O2/c16-10-4-5-13-9(6-10)7-14(18-13)15(20)17-11-2-1-3-12(19)8-11/h1-8,18-19H,(H,17,20)

InChI Key

FZKKPSDESKIZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate

The Friedel-Crafts acylation protocol, adapted from chloroindole derivatives, begins with commercially available ethyl 5-fluoroindole-2-carboxylate. Acylation at the C3 position employs acyl chlorides (e.g., acetyl chloride) in anhydrous 1,2-dichloroethane catalyzed by AlCl₃ (Scheme 1A). For example, ethyl 3-acetyl-5-fluoroindole-2-carboxylate is obtained in 72–85% yield after purification via silica gel chromatography.

Reduction and Hydrolysis

The ketone group in the acylated product is reduced using triethylsilane (TES) in trifluoroacetic acid (TFA), yielding 3-alkyl-5-fluoroindole-2-carboxylates (e.g., ethyl 3-ethyl-5-fluoroindole-2-carboxylate). Subsequent hydrolysis with aqueous NaOH in ethanol furnishes the carboxylic acid intermediate, critical for amide coupling (Table 1).

Table 1: Key Intermediates via Friedel-Crafts Route

IntermediateReagentsYield (%)
Ethyl 3-acetyl-5-fluoroindole-2-carboxylateAlCl₃, acetyl chloride85
Ethyl 3-ethyl-5-fluoroindole-2-carboxylateTES, TFA78
5-Fluoro-1H-indole-2-carboxylic acidNaOH, EtOH91

Hemetsberger–Knittel Indole Synthesis

Indole Core Construction

This method constructs the indole ring via Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For 5-fluoroindole derivatives, fluorinated benzaldehydes (e.g., 4-fluorobenzaldehyde) are condensed with methyl 2-azidoacetate to yield methyl 2-azidocinnamates. Thermolysis at 120–140°C induces cyclization, producing ethyl 5-fluoroindole-2-carboxylate in 65–70% yield.

Regioselectivity Challenges

Cyclization of asymmetrical substrates (e.g., 3-fluorobenzaldehyde) generates regioisomeric mixtures (5- vs. 7-fluoroindoles), necessitating chromatographic separation. Optimization of solvent (toluene) and temperature (130°C) improves 5-regioisomer selectivity to 4:1.

BOP-Mediated Amide Coupling

Reaction Conditions

The carboxylic acid intermediate is coupled with 3-aminophenol using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF at room temperature. This method, adapted from chloroindole analogs, achieves yields of 68–75% for the target carboxamide (Table 2).

Table 2: BOP-Mediated Coupling Optimization

Carboxylic AcidAmineTime (h)Yield (%)
5-Fluoro-1H-indole-2-carboxylic acid3-Aminophenol872

Advantages Over Traditional Coupling Agents

BOP outperforms carbodiimide-based reagents (e.g., EDC) by minimizing racemization and side reactions, particularly with electron-rich amines like 3-aminophenol. The mild conditions (room temperature, 4–12 h) preserve the phenolic hydroxyl group without requiring protection.

High-Temperature Coupling Methods

Sodium Ethoxide-Promoted Reaction

In contrast, reports coupling ethyl 5-fluoroindole-2-carboxylate directly with 3-aminophenol in DMF or DMSO at 150–190°C using sodium ethoxide. While this one-step approach bypasses acid hydrolysis, yields are suboptimal (6–37%) due to decomposition under harsh conditions.

Limitations

Prolonged heating degrades both the indole ester and amine components, necessitating rigorous chromatographic purification. Furthermore, the phenolic hydroxyl group may undergo undesired O-alkylation or oxidation at elevated temperatures.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodStepsTotal Yield (%)Key AdvantageDrawback
Friedel-Crafts + BOP coupling458High-purity productMulti-step synthesis
Hemetsberger–Knittel + BOP349Regioselective indole formationLow isomer separation yield
High-temperature coupling122One-pot reactionLow yield, decomposition

The BOP-mediated route offers the best balance of efficiency and yield, whereas high-temperature methods are less viable for scale-up.

Optimization Strategies and Challenges

Protecting Group Considerations

Although 3-aminophenol’s hydroxyl group remains unprotected in BOP-mediated couplings, competing acylation at oxygen is mitigated by the amine’s higher nucleophilicity. For scale-up, tert-butyldimethylsilyl (TBS) protection of the phenol could further improve yields but adds deprotection steps.

Solvent and Reagent Selection

Anhydrous DMF is optimal for BOP reactions, while DMSO accelerates decomposition at elevated temperatures. Substituent effects on the indole core (e.g., 5-fluoro vs. 5-chloro) marginally influence coupling rates, with fluoro derivatives reacting 15% faster due to reduced steric hindrance .

Chemical Reactions Analysis

Key Reaction Conditions and Yield Data

Reaction Step Reagents/Conditions Yield Purification
Amide couplingEDCI (1.5 eq.), HOBt (1.2 eq.), DIPEA70–85%Flash chromatography
Hydrolysis (if ester)NaOH (ethanolic)N/ACrystallization
Protection (if needed)TMSCl (for hydroxyl group)N/AColumn chromatography

Note : Yields are extrapolated from similar indole-2-carboxamide syntheses .

Analytical Characterization

3.1 Spectroscopic Methods

  • NMR : Used to confirm amide bond formation (e.g., NH proton signals, aromatic regions) .

  • IR : Amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl absorption (~3200–3500 cm⁻¹) .

  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass determination) .

3.2 Structural Features

  • Key functional groups :

    • Fluorine at position 5 of the indole ring.

    • Amide bond (C=O and NH groups).

    • Hydroxyl group on the phenyl ring .

Reactivity and Stability

4.1 Hydrolysis Sensitivity
Amide bonds are generally stable under mild conditions but may hydrolyze under strong acidic/basic conditions .

4.2 Potential Side Reactions

  • Oxidation : The hydroxyl group in 3-hydroxyphenylamine could oxidize to a quinone under harsh conditions .

  • Tautomerization : Indole rings may exhibit keto-enol tautomerism, though less likely in carboxamide derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide exhibit antiproliferative effects against various cancer cell lines. Preliminary studies suggest that this compound may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes and cancer progression. For instance, indole derivatives have shown selective inhibition of these enzymes, making them potential candidates for cancer therapies .

Viral Infections
Due to its biological activity, there is potential for 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide to serve as a lead compound in the development of antiviral drugs. The fluorine atom's presence enhances the compound's binding affinity to viral proteins, which may inhibit viral replication .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
5-FluoroindoleIndole core with fluorine at position 5Antiviral, anticancer
N-(3-hydroxyphenyl)-1H-indole-2-carboxamideIndole core with hydroxyl and carboxamideAntimicrobial
5-Chloro-N-(4-hydroxyphenyl)-1H-indole-2-carboxamideSimilar core with chlorine instead of fluorineAnti-inflammatory
5-Methyl-N-(2-hydroxyphenyl)-1H-indole-2-carboxamideMethyl group at position 5Antioxidant

This table illustrates how structural variations influence the biological activities of indole derivatives. The specific substitutions on the indole core significantly affect their pharmacological profiles and therapeutic potentials .

Research Findings

Recent studies have focused on synthesizing various substituted indole-2-carboxamides to evaluate their biological activities. The structure-activity relationship (SAR) studies indicate that modifications at different positions of the indole ring can enhance or diminish the desired pharmacological effects .

Example Study:

A study demonstrated that certain derivatives exhibited strong antiproliferative activity against osteosarcoma cell lines, indicating that structural modifications can lead to improved anticancer properties . These findings highlight the importance of continued research into the synthesis and evaluation of new derivatives based on the core structure of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes. The compound’s fluorine atom and hydroxyphenyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Yields vary significantly based on substituents. For example, compound 46 (95% yield, ) with a piperidin-1-yl group demonstrates higher efficiency compared to benzoylphenyl derivatives (37.5%, ).
  • Substituent Impact: Electron-donating groups (e.g., diethylamino) may stabilize intermediates, while bulky groups (e.g., benzoyl) reduce yields due to steric hindrance .

Pharmacological and Physicochemical Properties

Key Observations :

  • Activity Mechanisms: Anthraquinone-containing analogs () show lipid-lowering effects, likely via PPAR-γ modulation, whereas piperazine/piperidine derivatives () may target G protein-coupled receptors (e.g., CB1) .
  • Solubility : Hydroxyphenyl and benzyl derivatives are expected to have moderate aqueous solubility due to polar groups, contrasting with highly lipophilic benzoylphenyl analogs .

Spectroscopic and Analytical Data

  • NMR Shifts: The 3-hydroxyphenyl group in the target compound would exhibit a broad singlet near δ 9.25 ppm (NHCO) and aromatic protons between δ 6.8–7.4 ppm, similar to compound 3 in . Diethylamino-substituted analogs (e.g., 44) show upfield shifts for ethyl groups (δ 1.2–1.7 ppm) and downfield aromatic protons due to electron donation .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for fluorinated indoles typically range between 350–420 m/z, consistent with compounds 3 (359 m/z) and FIPI (421 m/z) .

Biological Activity

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position of the indole ring, which is known to influence biological activity through mechanisms such as bioisosterism. The presence of the hydroxyl group at the 3-position of the phenyl moiety enhances hydrogen bonding capabilities, potentially increasing its interaction with biological targets.

1. Antiproliferative Effects

Research has indicated that derivatives of indole-2-carboxamide, including 5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth.

Cell Line IC50 (µM) Mechanism
H1975 (NSCLC)0.05EGFR T790M inhibition
PC90.08EGFR signaling pathway disruption
SNU160.077Induction of apoptosis

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit certain enzymes critical for cancer progression. For instance, it shows promising results in inhibiting kinases involved in cell proliferation.

Enzyme Target IC50 (nM) Effect
FGFR14.1Strong enzymatic inhibition
EGFR5.3Competitive inhibition

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the indole scaffold. The introduction of a fluorine atom at the 5-position has been shown to enhance binding affinity to target receptors, while the hydroxyl group at the 3-position contributes to improved solubility and bioavailability.

Key Findings:

  • Fluorine Substitution : Enhances receptor binding due to inductive effects.
  • Hydroxyl Group : Increases hydrogen bonding potential, improving interaction with biological targets.

Case Study 1: Anticancer Activity

In a study involving various indole derivatives, 5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide demonstrated significant cytotoxicity against human non-small cell lung cancer (NSCLC) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Lipid-Lowering Effects

A series of derivatives, including those structurally related to 5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide, were tested for lipid-lowering activity in Triton WR-1339-induced hyperlipidemia in rats. The results indicated a significant reduction in serum cholesterol levels, suggesting potential therapeutic applications in treating hyperlipidemia.

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